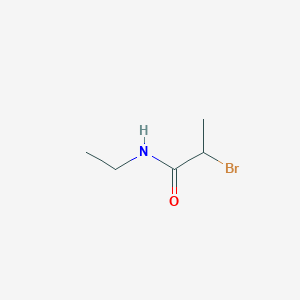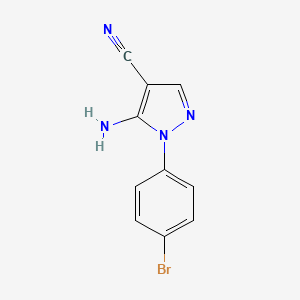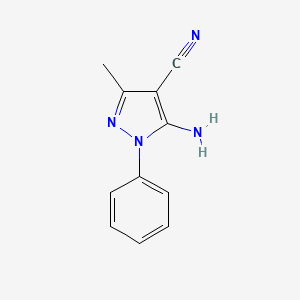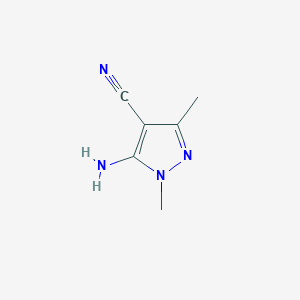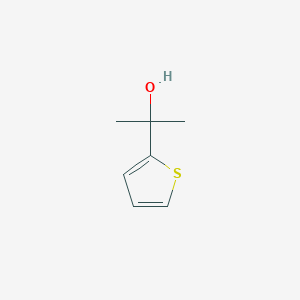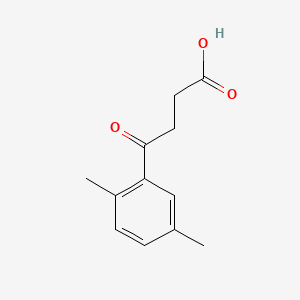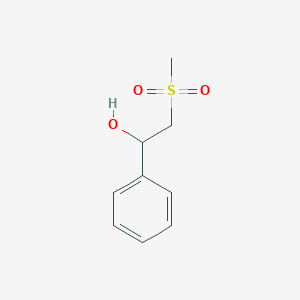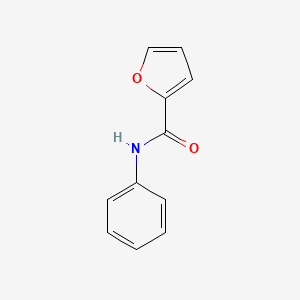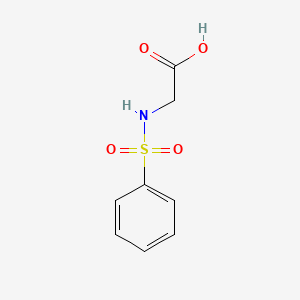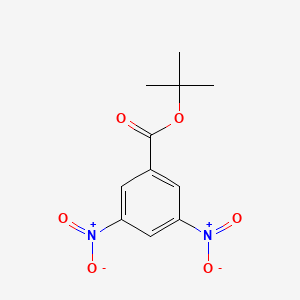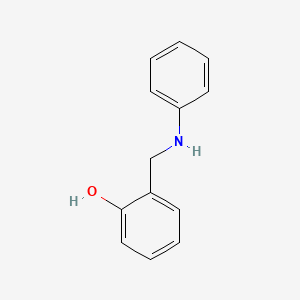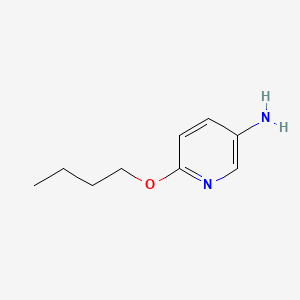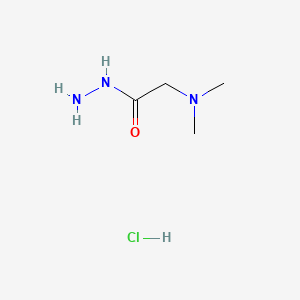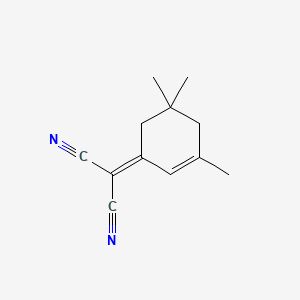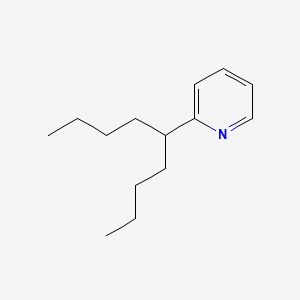
Pyridine, 2-(1-butylpentyl)-
説明
“Pyridine, 2-(1-butylpentyl)-” is a chemical compound with the linear formula C14H23N . It has a CAS Number of 2961-49-1 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “Pyridine, 2-(1-butylpentyl)-” is 205.346 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Synthesis and Coordination Chemistry
- Pyridine derivatives like 2-(1-butylpentyl)-pyridine play a pivotal role in the synthesis of various natural products and as ligands in coordination chemistry. They are integral in creating highly substituted pyridines and tetrahydroquinolines through one-pot synthesis processes (Yehia, Polborn, & Müller, 2002).
- These pyridine derivatives have been used to synthesize 2,6-bis(pyrazolyl)pyridines, which exhibit luminescent properties and are employed in biological sensing, as well as in creating iron complexes showing unusual spin-state transitions (Halcrow, 2005).
Environmental Applications
- Pyridine derivatives are employed in environmental sciences, particularly in the degradation of pyridine in drinking water using dielectric barrier discharge systems. This research is crucial for treating nitrogen heterocyclic compounds in water supplies (Li et al., 2017).
Photocatalysis and Sensing
- These compounds are also pivotal in photocatalysis. For instance, pyridine-based ligand scaffolds have been synthesized for use in photocatalytic water reduction, which is essential in energy conversion and storage technologies (Bachmann et al., 2013).
- In addition, pyridine-based polymers have been developed to expand the range of wavelength sensitivity, making them applicable in organic photovoltaic cells and as thermal sensors (Vaganova et al., 2012).
Catalysis and Organic Synthesis
- Pyridine derivatives have been utilized in catalyzing various organic reactions, including the synthesis of complex organic molecules, highlighting their role in facilitating and directing chemical transformations (Steinhoff & Stahl, 2002).
将来の方向性
Pyridine and its derivatives are crucial structural components in various pharmaceuticals . Therefore, the selective functionalization reaction of pyridine holds significant research importance . This suggests that “Pyridine, 2-(1-butylpentyl)-” and similar compounds could have potential applications in the development of new drugs and other chemical products.
特性
IUPAC Name |
2-nonan-5-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h7-8,11-13H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMUHWPXXEZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183792 | |
| Record name | Pyridine, 2-(1-butylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-(1-butylpentyl)- | |
CAS RN |
2961-49-1 | |
| Record name | Pyridine, 2-(1-butylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Nonyl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(1-butylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-BUTYLPENTYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

